molecular formula C15H14O3 B1587565 Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 50670-76-3

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1587565
CAS RN: 50670-76-3
M. Wt: 242.27 g/mol
InChI Key: FYXQIMAAEMCZLV-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

The reaction was conducted in the same manner as in the step (i) of the Example 33, except for using 4-(4-hydroxyphenyl)benzoic acid and ethanol in lieu of 4-n-propylbenzoic acid and methanol, respectively, and the resultant was recrystallized from toluene to give ethyl 4-(4-hydroxyphenyl)benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:17](O)[CH3:18].C(C1C=CC(C(O)=O)=CC=1)CC>CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([O:14][CH2:17][CH3:18])=[O:13])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, and the resultant was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.